molecular formula C10H16N2O B13200295 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Katalognummer: B13200295
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: RFRSNTYIFVBMJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic amine-lactam hybrid compound characterized by a seven-membered fused ring system (4.2.1 bicyclic framework) with a cyclopropyl substituent at the 9-position. Its molecular formula is C₁₀H₁₄N₂O, and it features two nitrogen atoms in the bicyclic scaffold, one of which is part of the lactam (cyclic amide) moiety. This compound has been explored in pharmacological contexts, particularly in the design of ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors .

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

9-cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one

InChI

InChI=1S/C10H16N2O/c13-10-5-8-3-4-9(6-11-10)12(8)7-1-2-7/h7-9H,1-6H2,(H,11,13)

InChI-Schlüssel

RFRSNTYIFVBMJA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3CCC2CNC(=O)C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the following steps:

Analyse Chemischer Reaktionen

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the 9-Position

2.1.1. 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4)
  • Molecular Formula : C₈H₁₄N₂O.
  • Key Differences : The methyl group at the 9-position reduces steric bulk compared to cyclopropyl.
  • Properties: Lower logP (predicted 0.75 vs. ~1.2 for the cyclopropyl analog), indicating reduced lipophilicity . Demonstrated synthesis via Hofmann elimination of tropinone derivatives . Pharmacological studies highlight its curare-like activity on nicotinic receptors, suggesting competitive antagonism .
2.1.2. 9-Isopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one
  • Molecular Formula : C₁₀H₁₈N₂O.
  • Properties: Higher molecular weight (182.26 g/mol) and logP (~1.5) than the cyclopropyl analog . Limited biological data, but structural analogs suggest reduced μ-opioid receptor affinity due to unfavorable steric interactions .

Bicyclic Framework Modifications

2.2.1. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Key Differences : The [3.3.1] bicyclic system has a smaller ring size (six-membered fused rings) vs. [4.2.1].
  • Properties :
    • Enhanced conformational flexibility, allowing better adaptation to receptor pockets.
    • Derivatives with alkoxyalkyl substituents at the 7-position show improved analgesic activity and lower toxicity compared to [4.2.1] analogs .
2.2.2. 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN)
  • Key Differences : A sulfur atom replaces a methylene group in the bicyclic scaffold.
  • Properties :
    • Increased lipophilicity and altered electronic properties enhance μ-opioid receptor selectivity .
    • Demonstrates comparable binding affinity to 9-cyclopropyl derivatives but with improved metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Hydrogen Bond Donors
9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one 182.26 ~1.2 2 1
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 154.21 0.75 2 1
9-Isopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one 182.26 ~1.5 2 1
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) 172.28 ~1.8 2 1
  • Cyclopropyl Advantage : The cyclopropyl group balances lipophilicity and rigidity, improving blood-brain barrier penetration compared to methyl analogs .
  • Metabolism : Methyl and isopropyl derivatives undergo faster hepatic oxidation, while the cyclopropyl analog shows slower degradation due to steric shielding of the lactam ring .

Biologische Aktivität

9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 91800-29-2) is a bicyclic compound with potential pharmacological applications, particularly in the field of neuropharmacology. This compound is structurally related to diazabicyclo compounds that have shown promise in modulating neuropeptide receptors, particularly orexin receptors, which are implicated in sleep regulation and arousal mechanisms.

Chemical Structure and Properties

The molecular formula of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one is C10_{10}H16_{16}N2_2O. Its unique bicyclic structure contributes to its biological activity, providing a scaffold for interactions with various biological targets.

PropertyValue
Molecular Weight168.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number91800-29-2

Orexin Receptor Modulation

Research has demonstrated that compounds within the diazabicyclo family can act as antagonists to orexin receptors, which play a critical role in regulating wakefulness and sleep patterns. A study highlighted the synthesis of constrained diazepanes based on the diazabicyclo[4.2.1]nonane core, indicating that these compounds exhibited good oral bioavailability and significant sleep-promoting activity in rat EEG models .

Key Findings:

  • Sleep Promotion: The compound has been shown to promote sleep effectively in animal models, suggesting its potential as a therapeutic agent for insomnia.
  • Receptor Binding: The binding affinity of 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one to orexin receptors was evaluated using radiolabeled ligands, indicating its capability to modulate receptor activity.

Neuropharmacological Implications

The modulation of orexin receptors by this compound could lead to significant therapeutic implications for conditions such as insomnia and other sleep disorders. The ability to selectively inhibit orexin signaling may offer a novel approach to managing these conditions without the side effects commonly associated with traditional sedatives.

Study on Sleep-Inducing Effects

A notable case study involved administering 9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one to rats under controlled conditions to assess its impact on sleep duration and quality. The results indicated:

  • Increased Total Sleep Time: Rats treated with the compound exhibited a statistically significant increase in total sleep time compared to control groups.
  • Improved Sleep Quality: EEG analysis revealed more stable sleep patterns characterized by increased slow-wave sleep (SWS), which is crucial for restorative processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.